Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Ethyl (1R,5R)-6-oxo-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can be achieved through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo intermediate . Another method includes the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The unique structure of the compound allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds such as:
8-oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains an oxygen atom in the ring.
11-oxatricyclo[5.3.1.0]undecane: This compound features a tricyclic structure with an oxygen atom.
The uniqueness of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate lies in its azabicyclo structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-5-7-3-8(6-11)9(12)4-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
YMCVBSNHYFZDOU-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)N1C[C@@H]2C[C@H](C1)C(=O)C2 |
Canonical SMILES |
CCOC(=O)N1CC2CC(C1)C(=O)C2 |
Origin of Product |
United States |
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